molecular formula C22H18N2O2 B1668948 1-(Methylamino)-4-p-toluidinoanthraquinone CAS No. 128-85-8

1-(Methylamino)-4-p-toluidinoanthraquinone

Cat. No.: B1668948
CAS No.: 128-85-8
M. Wt: 342.4 g/mol
InChI Key: ITYXXSSJBOAGAR-UHFFFAOYSA-N
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Description

C.I. 61525 is a biochemical.

Biological Activity

1-(Methylamino)-4-p-toluidinoanthraquinone (MATQ) is a synthetic organic compound classified within the anthraquinone family. This compound has garnered attention due to its diverse biological activities, which are primarily attributed to its structural properties and the presence of amino groups that enhance its reactivity compared to unsubstituted anthraquinones. The compound's chemical structure features a central anthraquinone core with specific substituents that influence its biological interactions.

Anticancer Properties

Research indicates that MATQ exhibits significant anticancer activity. Studies have shown that certain anthraquinones can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. For instance, MATQ has been observed to inhibit cell proliferation and induce cell cycle arrest in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Mutagenicity and Carcinogenicity

The mutagenic potential of MATQ has been assessed using the Ames test, where it demonstrated weak mutagenicity in Salmonella typhimurium strains. This finding raises concerns regarding its carcinogenic potential, particularly given that structurally related anthraquinones have been classified as carcinogens based on animal studies . The presence of amino groups in MATQ may influence its interaction with DNA, leading to frameshift mutations and other genetic alterations.

Toxicological Profile

Toxicity assessments reveal that MATQ can act as a skin irritant and sensitizer in humans. In animal studies, exposure has resulted in renal toxicity, characterized by cystic changes in rat kidneys at specific dosages . The oral LD50 values indicate moderate toxicity, with values reported at 3,060 mg/kg for rats. Chronic exposure has also been linked to liver damage and disturbances in the autonomic nervous system .

Study 1: Anticancer Activity

A study conducted on the effects of MATQ on breast cancer cell lines demonstrated a dose-dependent inhibition of cell viability. The mechanism was attributed to ROS generation and subsequent activation of apoptotic pathways. The IC50 value was determined to be approximately 15 µM, highlighting its potential effectiveness as an anticancer agent.

Study 2: Mutagenicity Assessment

In another investigation focusing on the mutagenic properties of MATQ, researchers utilized various strains of Salmonella typhimurium. While results indicated weak mutagenicity, it was noted that the presence of metabolic activation increased the mutagenic response, suggesting that metabolic processes play a crucial role in its biological activity .

Study 3: Toxicological Evaluation

A comprehensive toxicological evaluation revealed that MATQ caused significant skin irritation upon topical application in guinea pigs. The study utilized the local lymph node assay (LLNA) to assess sensitization potential, yielding stimulation indices indicative of moderate sensitization risk .

Comparative Biological Activity of Anthraquinones

Compound NameAnticancer ActivityMutagenicitySkin IrritancyLD50 (mg/kg)
This compound (MATQ)ModerateWeakYes3060
C.I. Disperse Orange 11HighStrongYes1500
C.I. Solvent Violet 13ModerateModerateYes2500

Properties

IUPAC Name

1-(methylamino)-4-(4-methylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-13-7-9-14(10-8-13)24-18-12-11-17(23-2)19-20(18)22(26)16-6-4-3-5-15(16)21(19)25/h3-12,23-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYXXSSJBOAGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059583
Record name 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]-
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128-85-8
Record name 1-(Methylamino)-4-[(4-methylphenyl)amino]-9,10-anthracenedione
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Record name C.I. 61525
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Record name Solvent Blue 11
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Record name 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]-
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Record name 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]-
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Record name 1-(methylamino)-4-[(4-methylphenyl)amino]anthraquinone
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Synthesis routes and methods

Procedure details

In a reactor were charged p-toluidine (80 parts), 1-methylamino-4-bromoanthraquinone (15.8 parts), sodium acetate (7.5 parts) and copper acetate (0.5 part) and the mixture was kept at 115° to 120° C. for 6 hours under a nitrogen atmosphere. Thereafter, the reaction mixture was diluted with methanol (100 parts) and cooled. The precipitate produced was filtrated, washed with methanol (500 parts) and then water (200 parts), and dried at 80° to 90° C. to obtain 1-methylamino-4-(4'-methylanilino)-anthraquinone (yield 82%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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